Lipophilicity Differential: XLogP3-AA 1.3 vs. LogP 2.52 for 4-Iodo-3-nitrobenzamide
3-Iodo-5-nitrobenzamide exhibits a computed XLogP3-AA of 1.3 [1], which is 1.22 log units lower than the LogP of 2.52 reported for 4-iodo-3-nitrobenzamide (Iniparib) [2]. This corresponds to an approximately 16.6-fold difference in octanol/water partition coefficient, indicating substantially lower membrane permeability for the 3,5-substituted isomer.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-Iodo-3-nitrobenzamide (Iniparib): LogP = 2.52 |
| Quantified Difference | ΔLogP = 1.22 (16.6-fold lower partitioning into octanol) |
| Conditions | Computed values: PubChem XLogP3-AA 3.0 (target) vs. Molbase LogP (comparator) |
Why This Matters
Researchers requiring a less lipophilic iodo-nitrobenzamide scaffold – for aqueous assay compatibility or reduced non-specific protein binding – should select 3-iodo-5-nitrobenzamide over 4-iodo-3-nitrobenzamide.
- [1] PubChem CID 3809370, XLogP3-AA = 1.3. View Source
- [2] Molbase. 4-Iodo-3-nitrobenzamide (CAS 160003-66-7). LogP = 2.52180. View Source
